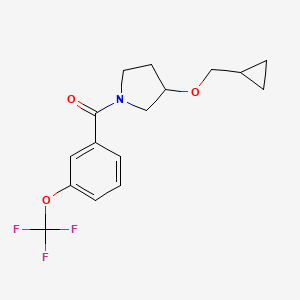
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research on compounds structurally related to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone" includes studies on their crystal and molecular structures. For instance, the analysis of the crystal and molecular structure of related compounds has been conducted to understand their crystallization patterns, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for designing drugs and materials with specific properties (Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
Synthesis techniques for creating derivatives of pyrrolidinyl and phenylmethanone compounds, and evaluating their antimicrobial activities have been explored. This includes studies on how substituting different groups on the core structure affects antimicrobial efficacy, providing a pathway for the development of new antimicrobial agents (Kumar et al., 2012).
Stereospecific Synthesis
Stereospecific synthesis research has been conducted on pyrrolidines, showing the possibility of obtaining enantiomerically pure compounds through 1,3-dipolar cycloadditions. This research is significant for drug synthesis, as the stereochemistry of a drug can significantly influence its efficacy and safety (Oliveira Udry et al., 2014).
DFT Studies on Molecular Structures
Density Functional Theory (DFT) studies on similar compounds reveal insights into their electronic structures, molecular geometries, and physicochemical properties. Such theoretical studies are essential for predicting the reactivity and stability of potential pharmaceuticals and materials (Huang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)23-13-3-1-2-12(8-13)15(21)20-7-6-14(9-20)22-10-11-4-5-11/h1-3,8,11,14H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZGOAWOGGWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
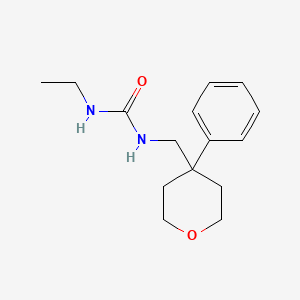
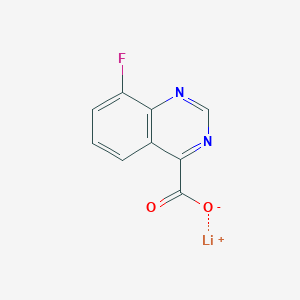

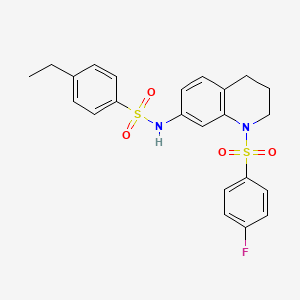
![1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane](/img/structure/B2655114.png)

![1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2655120.png)
![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)

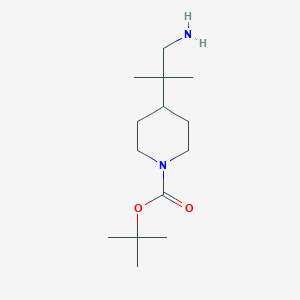
![8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2655128.png)
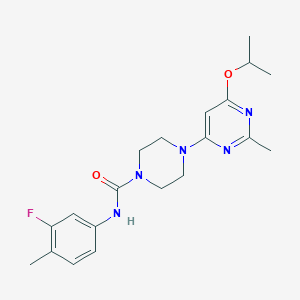
![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)

